1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and trifluoromethyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the propanone structure. The amino group can be introduced through nucleophilic substitution reactions, while the trifluoromethyl group is often added using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-fluoropropan-1-one: Contains a fluorine atom in place of bromine.
1-(5-Amino-2-(trifluoromethyl)phenyl)-2-iodopropan-1-one: Iodine atom replaces bromine.
Uniqueness
The presence of the bromine atom in 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one imparts unique reactivity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H9BrF3NO |
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Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(11)9(16)7-4-6(15)2-3-8(7)10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
LVXZLFUXTPDUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)N)C(F)(F)F)Br |
Origin of Product |
United States |
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